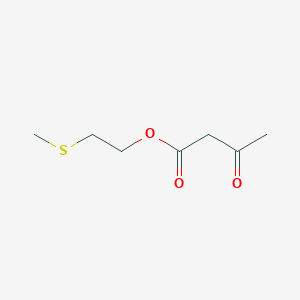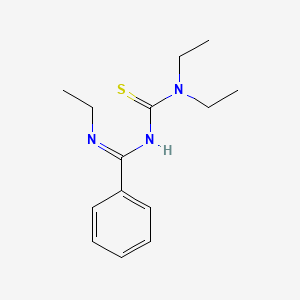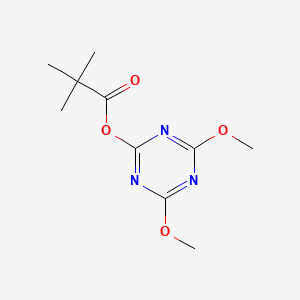
4-(2-Chloroethenyl)-1,2-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethenyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethenyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethenyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxybenzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.
Vinylation: The chlorinated intermediate undergoes a vinylation reaction with acetylene or a suitable vinylating agent to introduce the 2-chloroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced benzene derivatives with ethyl or other alkyl groups.
Applications De Recherche Scientifique
4-(2-Chloroethenyl)-1,2-dimethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with
Propriétés
| 99094-16-3 | |
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
4-(2-chloroethenyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-7H,1-2H3 |
Clé InChI |
APKQEHWSFRREIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)


